

Addressing unexpected results in VCH-286 experiments

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Compound of Interest

Compound Name: VCH-286

Cat. No.: B15608699

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Technical Support Center: VCH-286 Experiments

Disclaimer: The compound "VCH-286" appears to be a potential typographical error. This support center addresses two distinct compounds with similar designations: FHD-286, a cancer therapeutic, and GSK2556286 (GSK286), an anti-tuberculosis agent. Please ensure you are consulting the correct section for your compound of interest.

Section 1: FHD-286 (BRG1/BRM Inhibitor)

FHD-286 is a potent, selective, and orally bioavailable allosteric inhibitor of the dual ATPase subunits BRM (SMARCA2) and BRG1 (SMARCA4) of the mSWI/SNF (BAF) chromatin remodeling complex.^[1] It is under investigation for the treatment of SWI/SNF-dependent cancers, including acute myeloid leukemia (AML) and uveal melanoma.^[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FHD-286?

A1: FHD-286 is an allosteric inhibitor of the ATPase activity of both BRG1 and BRM, which are the catalytic subunits of the BAF chromatin remodeling complex.^[1] By inhibiting these ATPases, FHD-286 disrupts the normal function of the BAF complex, which is crucial for regulating gene expression and maintaining the undifferentiated state of certain cancer cells, such as in AML.^{[2][3]} This inhibition can lead to the differentiation of leukemic blasts and a reduction in their proliferative capacity.^{[3][4]}

Q2: What are the known major unexpected results from clinical trials with FHD-286?

A2: A significant unexpected result was the observation of fatal differentiation syndrome in a Phase 1 clinical trial for relapsed/refractory AML and myelodysplastic syndrome (MDS).[5] This led to a full clinical hold on the study by the FDA.[5] Differentiation syndrome is a serious condition characterized by fever, respiratory distress, fluid retention, and organ dysfunction, and is thought to be an on-target effect of potent differentiating agents.[5]

Troubleshooting Guide for In Vitro Experiments

Issue	Potential Causes	Troubleshooting Steps
High variability in CD11b expression (differentiation marker) between experiments.	1. Cell passage number and health.2. Inconsistent FHD-286 concentration or incubation time.3. Variability in flow cytometry staining or gating.	1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.2. Prepare fresh dilutions of FHD-286 for each experiment from a validated stock. Use a calibrated incubator and timer for consistent incubation.3. Use a standardized staining protocol with titrated antibodies. Set flow cytometry gates based on unstained and isotype controls.
No significant induction of differentiation markers at expected concentrations.	1. Cell line is resistant to FHD-286.2. Incorrect concentration of FHD-286 used.3. Insufficient incubation time.	1. Confirm the cell line's dependency on BRG1/BRM activity. Some cell lines may have alternative pathways for maintaining an undifferentiated state.2. Verify the concentration of your FHD-286 stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line. [6] 3. Extend the incubation time. Differentiation is a process that can take several days. Time-course experiments (e.g., 3, 5, and 7 days) are recommended. [4]

Significant cytotoxicity observed at concentrations intended to induce differentiation.	1. The specific AML cell line is highly sensitive to BRG1/BRM inhibition.2. Off-target effects at higher concentrations.	1. Lower concentrations of FHD-286 may be sufficient to induce differentiation without causing widespread cell death. [4][6] Perform a dose-response curve to identify the optimal window for differentiation.2. Ensure the observed effects are on-target by correlating them with changes in known downstream markers of BRG1/BRM activity.
Unexpected changes in cell morphology unrelated to differentiation.	1. Contamination of cell culture.2. FHD-286 degradation or precipitation.	1. Regularly test cell cultures for mycoplasma and other contaminants.2. Visually inspect the FHD-286 solution for any precipitates. Store the compound as recommended by the manufacturer.

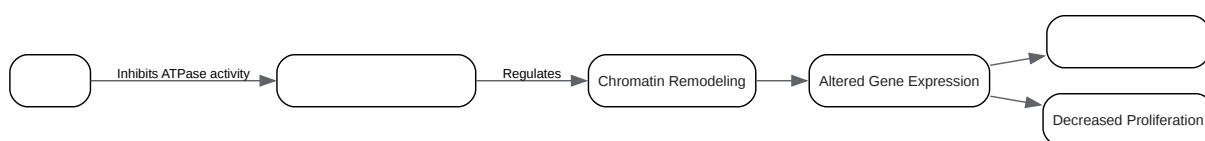
Experimental Protocols

AML Cell Differentiation Assay Using Flow Cytometry

- **Cell Culture:** Culture AML cell lines (e.g., MOLM-13, OCI-AML3) in appropriate media and conditions.
- **Treatment:** Seed cells at a density of 2×10^5 cells/mL. Treat with a range of FHD-286 concentrations (e.g., 5 nM to 100 nM) or vehicle control (DMSO).
- **Incubation:** Incubate the cells for 5-7 days.
- **Staining:** Harvest cells and wash with PBS. Stain with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b) and stem cell markers (e.g., CD34).
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.

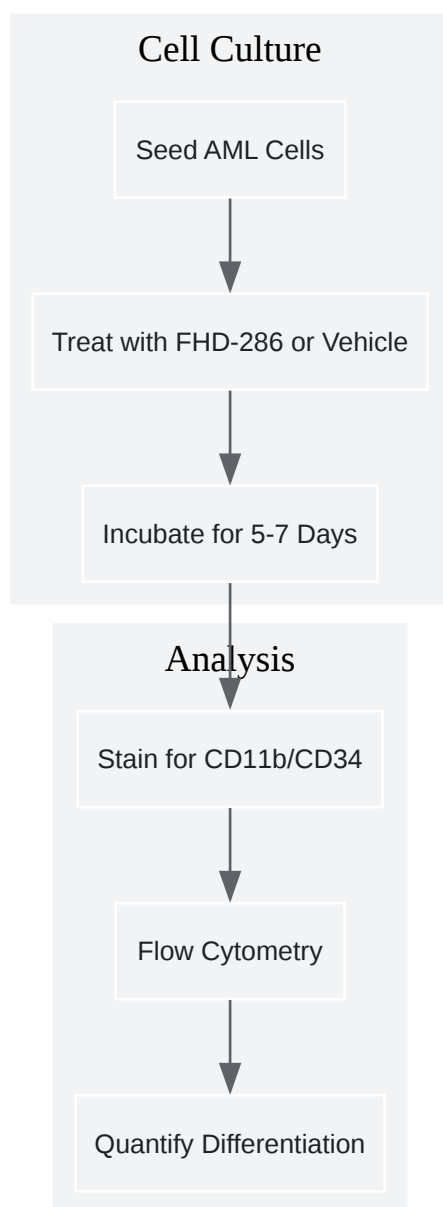
- Data Analysis: Quantify the percentage of CD11b-positive cells and the median fluorescence intensity to assess the level of differentiation.

Diagrams



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FHD-286 Mechanism of Action



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FHD-286 Differentiation Assay Workflow

Section 2: GSK2556286 (GSK286) (Rv1625c Agonist)

GSK2556286 (also known as GSK286) is an investigational anti-tuberculosis drug candidate. [7][8] Its mechanism of action is dependent on the presence of cholesterol, a key nutrient for *Mycobacterium tuberculosis* during infection.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK2556286?

A1: GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c in *Mycobacterium tuberculosis*.^[10] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels.^[10] The elevated cAMP inhibits the catabolism of cholesterol, a crucial carbon source for the bacterium's survival and persistence within macrophages.^{[10][11]}

Q2: What are the known major unexpected results from clinical trials with GSK2556286?

A2: The Phase 1 clinical trial for GSK2556286 (NCT04472897) was terminated. While the specific details of the "stopping rules" that led to the termination are not publicly detailed, the cessation of a Phase 1 trial in healthy volunteers often relates to safety or tolerability concerns.

Troubleshooting Guide for In Vitro Experiments

Issue	Potential Causes	Troubleshooting Steps
No inhibition of <i>M. tuberculosis</i> growth in the presence of GSK2556286.	1. Absence or incorrect concentration of cholesterol in the culture medium.2. Use of a bacterial strain with mutations in the rv1625c gene.	1. GSK2556286's activity is cholesterol-dependent.[9] Ensure your medium is supplemented with an appropriate concentration of cholesterol (e.g., 0.5 mM). The cholesterol should be properly solubilized.2. Sequence the rv1625c gene in your bacterial strain to confirm it is wild-type. Spontaneous resistance to GSK2556286 can arise from mutations in this gene.[12]
High variability in Minimum Inhibitory Concentration (MIC) values.	1. Inconsistent cholesterol formulation and delivery in the medium.2. Bacterial clumping leading to inaccurate inoculation.	1. Prepare a fresh, well-solubilized cholesterol stock solution for each experiment. Sonication or the use of detergents like tyloxapol can aid in solubilization.2. Vortex bacterial cultures with glass beads to break up clumps before measuring the optical density for inoculation.
<i>M. tuberculosis</i> growth is inhibited by the vehicle control (DMSO).	1. High concentration of DMSO.2. The specific <i>M. tuberculosis</i> strain is sensitive to DMSO.	1. Keep the final DMSO concentration in the culture medium below 1% (v/v).2. Perform a DMSO toxicity control to determine the maximum tolerated concentration for your strain.
Inconsistent results in macrophage infection assays.	1. Variability in macrophage health and activation state.2. Inconsistent multiplicity of infection (MOI).	1. Use macrophages from a consistent source and passage number. Ensure high viability and a consistent differentiation

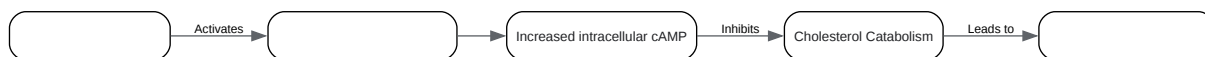
state if using cell lines like THP-1.2. Carefully quantify bacterial and macrophage numbers to ensure a consistent MOI for each experiment.

Experimental Protocols

In Vitro Growth Inhibition Assay of *M. tuberculosis*

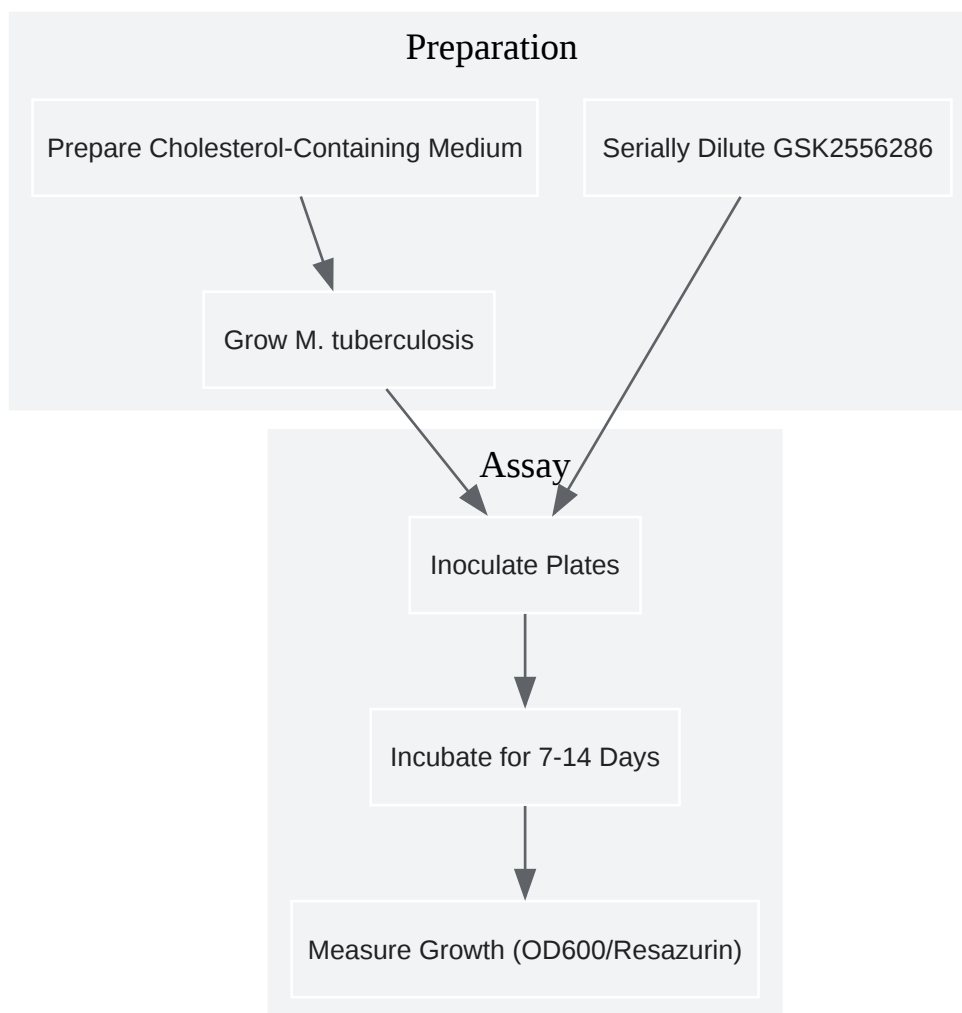
- **Media Preparation:** Prepare a suitable liquid medium (e.g., 7H9) supplemented with a carbon source that does not interfere with cholesterol metabolism (e.g., acetate) and solubilized cholesterol (e.g., 0.5 mM).
- **Bacterial Culture:** Grow *M. tuberculosis* to mid-log phase.
- **Assay Setup:** In a 96-well plate, serially dilute GSK2556286. Add the bacterial culture to each well. Include a no-drug control and a vehicle control.
- **Incubation:** Incubate the plate at 37°C for 7-14 days.
- **Readout:** Determine bacterial growth by measuring optical density at 600 nm or by using a viability indicator dye like resazurin.
- **Data Analysis:** Calculate the MIC, which is the lowest concentration of GSK2556286 that inhibits visible growth.

Diagrams



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GSK2556286 Mechanism of Action



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GSK2556286 Growth Inhibition Assay Workflow

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